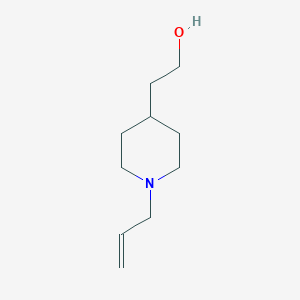

2-(1-Allylpiperidin-4-yl)ethan-1-ol

Descripción

2-(1-Allylpiperidin-4-yl)ethan-1-ol is a piperidine-derived alcohol featuring an allyl substituent at the nitrogen atom of the piperidine ring and a hydroxymethyl group at the 4-position. This compound combines the structural rigidity of the piperidine ring with the reactivity of the allyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Propiedades

IUPAC Name |

2-(1-prop-2-enylpiperidin-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-2-6-11-7-3-10(4-8-11)5-9-12/h2,10,12H,1,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQJNEGZGDHMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(1-Allylpiperidin-4-yl)ethan-1-ol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antioxidant, antimicrobial, and neuroprotective properties. The findings are derived from various studies and case reports, providing a comprehensive understanding of its biological implications.

Chemical Structure

The compound's structure can be described as follows:

- Chemical Formula : CHN

- Molecular Weight : 191.27 g/mol

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage.

Key Findings:

- DPPH Scavenging Activity : The compound demonstrated a notable ability to scavenge DPPH radicals, with an IC value that indicates strong antioxidant potential compared to standard antioxidants like butylated hydroxyanisole (BHA) .

Table 1: Antioxidant Activity Comparison

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various bacterial and fungal strains.

Key Findings:

- Bacterial Inhibition : The compound showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Table 2: Antimicrobial Activity Results

Neuroprotective Effects

Neuroprotection is another area where this compound shows potential. Studies suggest that it may exert protective effects on neuronal cells, which could be beneficial in treating neurodegenerative diseases.

Key Findings:

- Cell Viability : In vitro studies indicated that treatment with this compound improved cell viability in models of oxidative stress-induced neuronal damage .

Table 3: Neuroprotective Effects

Case Studies

Several case studies have documented the therapeutic applications of compounds similar to this compound, particularly in pain management and anxiety disorders.

Example Case Study:

A study involving patients with chronic pain reported that administration of piperidine derivatives led to significant reductions in pain scores and improved overall quality of life. This suggests a potential application for this compound in pain management therapies.

Aplicaciones Científicas De Investigación

Neuropharmacology

Recent studies have indicated that compounds similar to 2-(1-Allylpiperidin-4-yl)ethan-1-ol may influence neurotransmitter systems, particularly in the context of neurodegenerative diseases. For instance, the modulation of calcium channels and sodium/calcium exchangers has been linked to neuroprotective effects, suggesting potential therapeutic applications in conditions characterized by excitotoxicity and ion dysregulation .

Antitumor Activity

Research has shown that structural analogs of this compound exhibit antitumor properties. A series of studies demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis .

Anxiolytic Effects

Pharmacological evaluations have suggested that compounds related to this compound may possess anxiolytic-like effects. For example, studies have shown that such compounds can decrease latency and increase the duration of sleep in animal models, indicating their potential as anxiolytic agents .

Cosmetic Industry

The cosmetic industry has shown interest in compounds like this compound for their potential as tyrosinase inhibitors. Tyrosinase is an enzyme involved in melanin production, and its inhibition can lead to skin whitening effects, making these compounds candidates for cosmetic formulations aimed at treating pigmentation disorders.

Agricultural Chemistry

There is emerging interest in the use of this compound derivatives as agrochemicals. Their ability to modulate biological pathways could be harnessed for developing new pesticides or herbicides that target specific plant processes without harming beneficial species .

Data Tables

| Application Area | Potential Use | Mechanism/Effect |

|---|---|---|

| Neuropharmacology | Treatment for neurodegenerative diseases | Modulation of calcium channels |

| Antitumor Activity | Cancer therapy | Inhibition of cell proliferation |

| Anxiolytic Effects | Anxiety treatment | Increased sleep duration |

| Cosmetic Industry | Skin whitening products | Inhibition of tyrosinase |

| Agricultural Chemistry | Pesticides/herbicides | Targeted modulation of plant biological pathways |

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of related compounds found that they significantly reduced neuronal cell death induced by excitotoxic agents. The research highlighted the importance of calcium channel modulation as a therapeutic strategy for neurodegenerative conditions like Alzheimer's disease.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound inhibited the growth of breast cancer cells by inducing apoptosis through activation of caspase pathways. These findings suggest a promising avenue for developing new anticancer drugs based on this compound's structure .

Comparación Con Compuestos Similares

Key Observations :

- Hydrochloride Salt Formation : The phenyl-substituted analog demonstrates improved solubility in polar solvents due to salt formation, a strategy applicable to the target compound for pharmaceutical formulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.